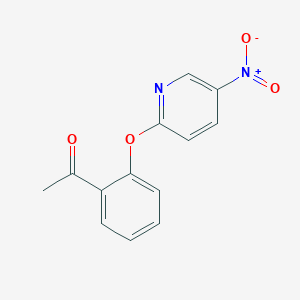
1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone is an organic compound with the molecular formula C13H10N2O4 It is characterized by the presence of a nitropyridine moiety attached to a phenyl ring through an ethanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone typically involves the reaction of 5-nitropyridine-2-ol with 2-bromoacetophenone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the nitropyridine attacks the electrophilic carbon of the bromoacetophenone, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The ethanone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitropyridine moiety can participate in electron transfer reactions, while the ethanone linkage provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(5-Nitropyridin-2-yloxy)phenyl)propanone
- 1-(2-(5-Nitropyridin-2-yloxy)phenyl)butanone
- 1-(2-(5-Nitropyridin-2-yloxy)phenyl)pentanone
Uniqueness
1-(2-(5-Nitropyridin-2-yloxy)phenyl)ethanone is unique due to its specific combination of a nitropyridine moiety and an ethanone linkage. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C13H10N2O4 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
1-[2-(5-nitropyridin-2-yl)oxyphenyl]ethanone |
InChI |
InChI=1S/C13H10N2O4/c1-9(16)11-4-2-3-5-12(11)19-13-7-6-10(8-14-13)15(17)18/h2-8H,1H3 |
Clave InChI |
WDAROKYGJMCGSE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


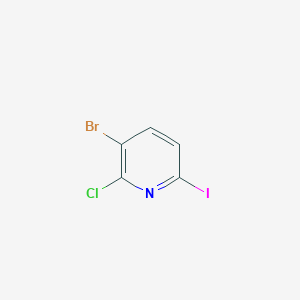
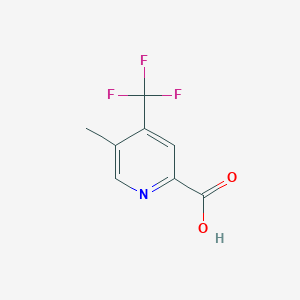
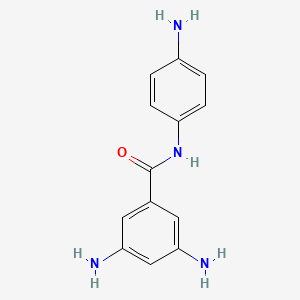
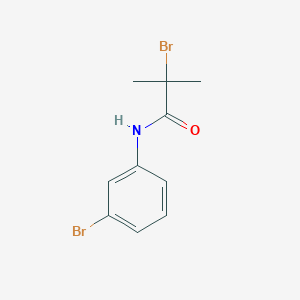

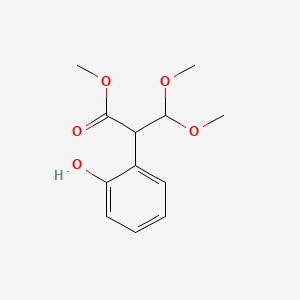

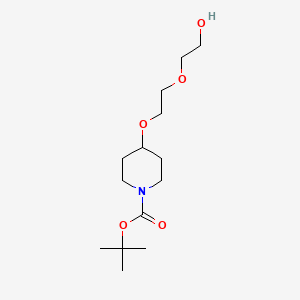

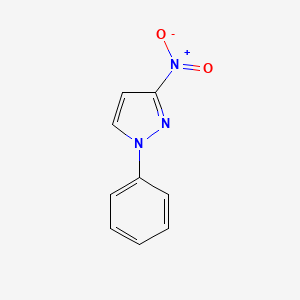
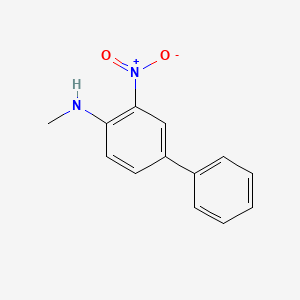
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)
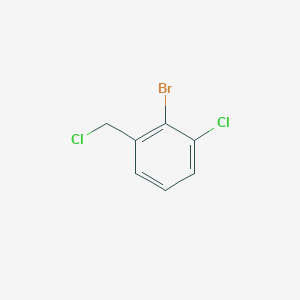
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
